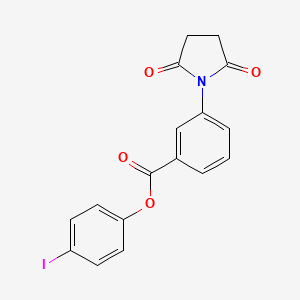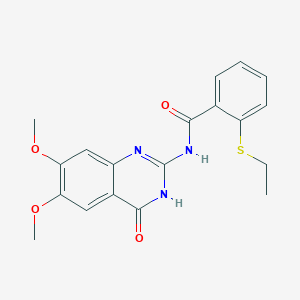![molecular formula C14H12N8O2S B3727544 2,6-DIAMINO-5-[2-AMINO-4-OXO-6-(THIOPHEN-3-YL)-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B3727544.png)
2,6-DIAMINO-5-[2-AMINO-4-OXO-6-(THIOPHEN-3-YL)-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE
概要
説明
2,6-DIAMINO-5-[2-AMINO-4-OXO-6-(THIOPHEN-3-YL)-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core fused with a thiophene ring. The presence of multiple amino and oxo groups contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIAMINO-5-[2-AMINO-4-OXO-6-(THIOPHEN-3-YL)-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with thiophene-containing intermediates under controlled conditions. The reaction often requires the use of strong bases or acids as catalysts and may involve high-temperature conditions to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more consistent and scalable production .
化学反応の分析
Types of Reactions
2,6-DIAMINO-5-[2-AMINO-4-OXO-6-(THIOPHEN-3-YL)-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs with potential therapeutic applications .
科学的研究の応用
作用機序
The mechanism of action of 2,6-DIAMINO-5-[2-AMINO-4-OXO-6-(THIOPHEN-3-YL)-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt key biological pathways, leading to its observed therapeutic effects .
類似化合物との比較
Similar Compounds
Pemetrexed: A structurally similar compound used in cancer treatment, known for its ability to inhibit folate-dependent enzymes.
Methotrexate: Another folate analog with similar enzyme inhibitory properties, widely used in chemotherapy.
Raltitrexed: A thymidylate synthase inhibitor with a pyrrolo[2,3-d]pyrimidine core, similar to the compound .
Uniqueness
2,6-DIAMINO-5-[2-AMINO-4-OXO-6-(THIOPHEN-3-YL)-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique thiophene substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile scaffold for drug development and other scientific applications.
特性
IUPAC Name |
2-amino-5-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-6-thiophen-3-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N8O2S/c15-9-6(11(23)21-13(16)19-9)5-7-10(20-14(17)22-12(7)24)18-8(5)4-1-2-25-3-4/h1-3H,(H5,15,16,19,21,23)(H4,17,18,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUYPCDEXRAUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C3=C(N2)N=C(NC3=O)N)C4=C(N=C(NC4=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(4-chlorophenyl)-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B3727470.png)
![N,N-DIETHYL-7-(3-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B3727476.png)

![5-(2-chloro-6-fluorophenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3727491.png)
![2-Amino-5-[2-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione](/img/structure/B3727504.png)
![2-amino-5-(4-ethylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3727510.png)
![2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]-7-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3727524.png)
![N-(5-chloro-2-methoxyphenyl)-N''-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B3727532.png)
![2-[2-(3,4-Diethoxyphenyl)-1-[(3-methoxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B3727533.png)
![5-(3,4-dimethoxyphenyl)-5,6-dihydrotetrazolo[1,5-c]quinazoline](/img/structure/B3727535.png)
![5-(1,3-benzodioxol-5-yl)-5,6-dihydro[1,2,3,4]tetraazolo[1,5-c]quinazoline](/img/structure/B3727549.png)

![(E)-N-(4-METHOXYPHENYL)-N''-{4-OXO-1H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE](/img/structure/B3727561.png)
